molecular formula C12H19Cl3N2 B1425057 1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride CAS No. 113240-38-3

1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride

Cat. No. B1425057
M. Wt: 297.6 g/mol
InChI Key: KOEPSZCMGZVKQQ-UHFFFAOYSA-N
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Description

1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride, also known as meta-Chlorophenylpiperazine (mCPP), is a piperazine derivative. It is the major metabolite of Trazodone, Nefazodone, and Etoperidone . mCPP has stimulant and hallucinogenic properties .


Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP). The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular formula of 1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride is C12H19Cl3N2 . Its average mass is 297.652 Da, and its monoisotopic mass is 296.061371 Da .


Chemical Reactions Analysis

The synthesis of piperazine derivatives, including 1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride, involves various chemical reactions. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Forensic Analysis

  • Detection in Forensic Samples: A study developed a rapid and portable electrochemical method for the detection of 1-(3-chlorophenyl)piperazine (mCPP) in seized forensic samples. This method uses disposable screen-printed carbon electrodes and square-wave voltammetry for rapid screening, showing potential as a tool in forensic investigations (Silva et al., 2021).

Chemical Synthesis

  • Synthesis Methodology: Research has been conducted on the synthesis of 1-(3-chlorophenyl)piperazine derivatives, exploring various chemical pathways and yielding insights into efficient synthesis methods for pharmaceutical intermediates (Mai, 2005); (Ning-wei, 2006).

Antitumor Applications

  • Antitumor Potential: Several studies have synthesized and investigated 1-(3-chlorophenyl)piperazine derivatives for their potential anticancer activities, especially in the context of breast cancer cells (Yurttaş et al., 2014); (Hakobyan et al., 2020).

Medicinal Chemistry

  • Medicinal Chemistry Research: Compounds containing 1-(3-chlorophenyl)piperazine have been studied for their binding properties and potential medicinal applications. This includes exploring their interactions with various receptors and their biological implications (Perrone et al., 2000).

Pharmacokinetics

  • Pharmacokinetic Analysis: Investigations have been carried out on the metabolism and excretion of drugs containing 1-(3-chlorophenyl)piperazine, contributing valuable data to pharmacokinetic profiles and drug development (Caldwell et al., 2001).

Molecular Docking Studies

  • Molecular Docking: Molecular docking studies have been conducted to understand the interaction of 1-(3-chlorophenyl)piperazine derivatives with various biological targets, aiding in the design of new drugs with specific properties (Patil et al., 2021).

Antimicrobial Evaluation

  • Antimicrobial Activity: Piperazine derivatives, including those with 1-(3-chlorophenyl)piperazine, have been synthesized and evaluated for their antimicrobial properties, providing insights into potential therapeutic applications in this domain (Bhatia et al., 2016).

Analytical Method Development

  • Development of Analytical Methods: Innovative analytical methods have been developed for detecting 1-(3-chlorophenyl)piperazine and similar compounds in biological samples, enhancing capabilities in drug monitoring and forensic analysis (Chang et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The toxic effects reported for mCPP include nausea, hallucinations, headache, and most frequently, anxiety .

properties

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2.2ClH/c13-12-3-1-2-11(10-12)4-7-15-8-5-14-6-9-15;;/h1-3,10,14H,4-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEPSZCMGZVKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CC(=CC=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride

CAS RN

113240-38-3
Record name 1-(3-chlorophenethyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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